Cas no 50741-85-0 (2-{[(3-bromotricyclo[3.3.1.1~3,7~]dec-1-yl)acetyl]amino}benzoic acid)

2-{[(3-bromotricyclo[3.3.1.1~3,7~]dec-1-yl)acetyl]amino}benzoic acid structure
50741-85-0 structure
Product name:2-{[(3-bromotricyclo[3.3.1.1~3,7~]dec-1-yl)acetyl]amino}benzoic acid
CAS No:50741-85-0
MF:C19H22BrNO3
MW:392.286884784698
CID:1572685
PubChem ID:39772

2-{[(3-bromotricyclo[3.3.1.1~3,7~]dec-1-yl)acetyl]amino}benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-{[(3-bromotricyclo[3.3.1.1~3,7~]dec-1-yl)acetyl]amino}benzoic acid
    • 2-[[2-(3-bromo-1-adamantyl)acetyl]amino]benzoic acid
    • 50741-85-0
    • BRN 2888250
    • DTXSID20964978
    • N-(5-Bromo-3-adamantylmethylcarbonyl)anthranilic acid
    • ANTHRANILIC ACID, N-(5-BROMO-3-ADAMANTYLACETYL)-
    • Benzoic acid, 2-(((3-bromotricyclo(3.3.1.1(sup 3,7))dec-1-yl)acetyl)amino)-
    • 2-{[2-(3-Bromoadamantan-1-yl)-1-hydroxyethylidene]amino}benzoic acid
    • 2-(((3-Bromotricyclo(3.3.1.1(sup 3,7))dec-1-yl)acetyl)amino)benzoic acid
    • Inchi: InChI=1S/C19H22BrNO3/c20-19-8-12-5-13(9-19)7-18(6-12,11-19)10-16(22)21-15-4-2-1-3-14(15)17(23)24/h1-4,12-13H,5-11H2,(H,21,22)(H,23,24)
    • InChI Key: MASSBWMZDORVSO-UHFFFAOYSA-N
    • SMILES: C1C2CC3(CC1CC(C2)(C3)Br)CC(=O)NC4=CC=CC=C4C(=O)O

Computed Properties

  • Exact Mass: 391.07836
  • Monoisotopic Mass: 391.078306
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 535
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 66.4

Experimental Properties

  • Density: 1.542
  • Boiling Point: 570.4°C at 760 mmHg
  • Flash Point: 298.8°C
  • Refractive Index: 1.672
  • PSA: 66.4

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